Product packaging for Magnesium lithospermate B(Cat. No.:)

Magnesium lithospermate B

Cat. No.: B608601
M. Wt: 740.9 g/mol
InChI Key: ANUBYMNVOPVATP-OAZHBLANSA-L
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Description

Historical Context and Source Plant Perspectives in Biological Research

Magnesium lithospermate B is derived from the roots of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. chemfaces.comfrontiersin.org Commonly known as Danshen or red sage, this plant has been a cornerstone of traditional Chinese medicine for centuries, with its first recorded use dating back to Shennong's Classic of Materia Medica. frontiersin.orgresearchgate.nettandfonline.com

Historically, Danshen has been utilized for a wide array of ailments, particularly those related to cardiovascular and cerebrovascular issues. frontiersin.orgmdpi.com Traditional Chinese medicine practitioners have long prescribed it to promote blood circulation, alleviate pain, and treat conditions such as irregular menstruation and insomnia. frontiersin.org The water-soluble components of Danshen, which include MLB, were traditionally prepared by boiling the dried roots in water. smolecule.com

The long-standing use of Salvia miltiorrhiza in traditional practices provided the initial impetus for modern scientific investigation into its constituent compounds. Researchers sought to identify the specific molecules responsible for its observed therapeutic effects, leading to the isolation and characterization of numerous compounds, including the prominent water-soluble this compound. researchgate.netoup.com

Significance of this compound in Contemporary Biomedical Research

In the realm of modern biomedical research, this compound has emerged as a compound of considerable interest due to its multifaceted pharmacological properties. A significant body of research has focused on its potent antioxidant capabilities. chemfaces.comsmolecule.com Studies have demonstrated that MLB can effectively scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. patsnap.com

The neuroprotective effects of MLB are another major area of investigation. smolecule.com Research indicates its potential to shield neuronal cells from various forms of damage. patsnap.com Furthermore, its anti-inflammatory properties have been well-documented, with studies showing its ability to inhibit key inflammatory pathways. smolecule.compatsnap.com

The cardiovascular benefits of MLB are also a primary focus of contemporary research. It has been shown to have a protective effect on the heart and blood vessels. chemfaces.comoup.com Investigations have explored its role in ameliorating endothelial dysfunction and protecting cardiomyocytes from ischemic injury. chemfaces.comoup.com

Overview of Research Trajectories and Academic Relevance

The academic and research interest in this compound has followed a clear trajectory, evolving from its roots in traditional medicine to highly specific molecular investigations. Initial studies centered on the crude extracts of Salvia miltiorrhiza, gradually narrowing down to its individual bioactive components. The isolation and structural elucidation of MLB marked a pivotal point, enabling more targeted research into its mechanisms of action.

Current research is characterized by a multi-pronged approach, exploring its therapeutic potential across a range of disease models. Key research areas include:

Cardiovascular Diseases: Investigating its effects on myocardial infarction, endothelial dysfunction, and hypertension. frontiersin.orgoup.comtandfonline.com

Neuroprotection: Studying its role in protecting against stroke and other neurodegenerative conditions. frontiersin.orgpatsnap.com

Metabolic Disorders: Examining its impact on insulin (B600854) resistance and complications associated with diabetes. oup.comresearchgate.net

Inflammatory Conditions: Elucidating its anti-inflammatory mechanisms in various contexts. patsnap.comtandfonline.comfrontiersin.org

Fibrotic Diseases: Exploring its potential to inhibit fibrosis in organs like the liver. chemfaces.com

The academic relevance of MLB is underscored by the numerous studies published in peer-reviewed scientific journals. Its unique properties and therapeutic potential continue to make it a valuable subject for further research and drug development.

Interactive Data Table: Key Research Findings on this compound

Research AreaKey FindingsRelevant Compounds
Cardiovascular Health Protects endothelial cells from hyperglycemia-induced dysfunction. oup.com Reduces myocardial ischemia/reperfusion injury. tandfonline.comThis compound
Neuroprotection Provides anti-ischemic neuroprotection. chemfaces.comThis compound
Antioxidant Activity Scavenges superoxide (B77818) anions and hydroxyl radicals. chemfaces.comThis compound
Anti-inflammatory Effects Inhibits RANKL/RANK pathway in bone loss. frontiersin.org Suppresses inflammatory signaling pathways. patsnap.comThis compound
Metabolic Regulation Ameliorates metabolic abnormalities in diet-induced obese rodents. researchgate.net Improves insulin sensitivity. researchgate.netThis compound
Anti-fibrotic Potential Shows potent anti-fibrotic effects in the liver. chemfaces.comThis compound

Extraction Protocols from Salvia miltiorrhiza Bunge

The journey of isolating this compound (MLB) begins with its extraction from the dried roots of Salvia miltiorrhiza. smolecule.com The most common and foundational method is water extraction, which involves boiling the dried roots to draw out the soluble components. smolecule.comwakan-iyaku.gr.jp An alternative and often more efficient method utilizes ethanol (B145695).

Ethanol-water solutions are frequently employed to enhance the extraction of phenolic compounds like MLB. smolecule.com Research indicates that ethanol concentrations between 30% and 70% (v/v) are optimal for extracting MLB effectively without the excessive co-extraction of impurities. For instance, a 50% ethanol-water solution strikes a balance between extraction efficiency and selectivity.

To improve both the yield and stability of MLB during extraction, magnesium salts such as magnesium chloride (MgCl₂) are often added. The addition of 50–100 mg of MgCl₂ per 100 g of plant material can increase yields by stabilizing the MLB molecule. The magnesium ions chelate with the free carboxyl groups in lithospermic acid B, reducing its susceptibility to hydrolysis and degradation.

Table 1: Impact of Ethanol Concentration and Magnesium Salt on MLB Extraction

Ethanol Concentration (%)MgCl₂ Added (mg/100g plant material)MLB Yield (%)Purity (%)
3001.8289.5
50502.9896.7
701002.7594.2

Data sourced from a study on MLB preparation methods.

Advanced Purification Techniques in Research Settings

Following initial extraction, the crude extract contains a mixture of compounds, including danshensu, rosmarinic acid, and lithospermic acid. nih.gov Therefore, advanced purification techniques are essential to isolate MLB to a high degree of purity required for research.

Chromatographic Separation Methods for High Purity Isolation

Chromatography is a cornerstone of MLB purification. Macroporous adsorption resins, such as D101 and AB-8, are commonly used in the post-extraction phase. These resins effectively separate MLB from other co-extracted compounds. The purification process involves eluting the resin with an ethanol-water gradient, which selectively recovers the MLB.

Further purification can be achieved using Sephadex LH-20 multiple column chromatography. nih.gov For analytical validation and high-purity isolation, High-Performance Liquid Chromatography (HPLC) is the standard method. smolecule.com A typical HPLC setup utilizes a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and 0.1% phosphoric acid, to achieve baseline separation of MLB from its analogues. The detection is commonly performed using a UV detector set at 288 nm.

Another purification step involves counter-current extraction with organic solvents. An aqueous solution of MLB, adjusted to a pH of 5-6, is extracted with solvents like ethyl acetate (B1210297) or n-butanol to remove remaining impurities. Ethyl acetate has shown superior efficiency in removing impurities compared to other solvents.

Table 2: Impurity Profile after Organic Solvent Extraction

SolventDanshensu (%)Lithospermic Acid (%)Rosmarinic Acid (%)
Ethyl Acetate0.130.800.71
n-Butanol0.281.201.05
Methyl t-Butyl Ether0.451.751.60

Data reflects impurity levels after three extraction cycles with different solvents.

Crystallization and Lyophilization Strategies for Research Samples

The final steps in obtaining a pure, stable research sample of MLB involve crystallization and lyophilization. After chromatographic purification, MLB is often precipitated from the solution using a high concentration of ethanol (85–95%). This process selectively crystallizes the compound, leaving more soluble impurities like sugars and salts behind in the solution. Performing this alcohol precipitation at a low temperature, such as 4°C, can enhance the crystallization efficiency, achieving recovery rates as high as 98%.

Once crystallized, the MLB is collected and subjected to freeze-drying, or lyophilization. This process removes residual moisture by sublimation, yielding a stable, amorphous powder with less than 2% moisture content. This lyophilized powder is ideal for storage, as studies have shown that MLB remains over 95% pure after 24 months when stored at 25°C in airtight, light-resistant containers.

Synthetic Approaches and Derivatization Strategies

Beyond isolation from natural sources, chemical synthesis and modification of MLB and its analogues are pursued to explore and potentially enhance its biological properties.

Chemical Synthesis of this compound Analogues

The synthesis of MLB analogues involves modifying the original structure. A notable example is the preparation of Zinc Lithospermate B (ZLB). In this process, the magnesium ion (Mg²⁺) in the MLB complex is replaced with a zinc ion (Zn²⁺). nih.gov This successful incorporation creates a new metal-complexed analogue, ZLB, which can then be studied for its own unique therapeutic effects. nih.gov The identity of the newly formed ZLB complex is confirmed through analytical techniques such as HPLC and mass spectrometry, comparing its fragmentation pattern to that of the original MLB. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H28MgO16 B608601 Magnesium lithospermate B

Properties

IUPAC Name

magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUBYMNVOPVATP-OAZHBLANSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28MgO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Chemical Modification Methodologies

Chemical Modification Methodologies

Magnesium lithospermate B (MLB) is a naturally occurring salt formed by the complexation of lithospermate B (LSB) with a magnesium ion (Mg²⁺). mdpi.com The structural foundation of MLB is a tetramer of caffeic acid, where four oxygen atoms from the carboxyl groups of the caffeic acid fragments coordinate with the magnesium ion. mdpi.com Research has demonstrated that the central magnesium ion in MLB can be substituted with other metal ions, leading to the formation of various metal-LSB complexes. mdpi.comresearchgate.net

This exploration into metal complexation variants is driven by the potential to modify the compound's biological activity. researchgate.net Studies have shown that replacing Mg²⁺ with certain transition metals can enhance the potency of the resulting complex in specific biological assays, such as the inhibition of Na⁺/K⁺-ATPase. mdpi.comresearchgate.net

The general methodology for preparing these metal complexation variants involves a straightforward substitution process. In a typical procedure, lithospermate B is dissolved in water to a specific concentration, and this solution is then mixed with a hydroxide (B78521) of the desired metal. For instance, to create Zinc lithospermate B (ZLB), a 10 mM solution of LSB is mixed with a 10 mM solution of zinc hydroxide (Zn(OH)₂). mdpi.com The resulting metal-LSB complex is then often lyophilized (freeze-dried) for storage and later dissolved in water for experimental use. mdpi.com

Using this approach, researchers have successfully created a range of LSB complexes with several different metal ions. researchgate.net

Table 1: Lithospermate B Metal Complexation Variants

Base CompoundMetal IonResulting Complex Name
Lithospermate B (LSB)Magnesium (Mg²⁺)This compound (MLB)
Lithospermate B (LSB)Zinc (Zn²⁺)Zinc lithospermate B (ZLB)
Lithospermate B (LSB)Chromium (Cr³⁺)Chromium-LSB complex
Lithospermate B (LSB)Manganese (Mn²⁺)Manganese-LSB complex
Lithospermate B (LSB)Cobalt (Co²⁺)Cobalt-LSB complex
Lithospermate B (LSB)Nickel (Ni²⁺)Nickel-LSB complex

This table summarizes various metal ions that have been used to form complexes with Lithospermate B, as documented in scientific literature. mdpi.comresearchgate.net

Mechanistic Investigations and Molecular Pharmacology

Oxidative Stress Modulation and Antioxidant Mechanisms

MLB has demonstrated significant antioxidant properties, which are central to its protective effects in various biological systems. patsnap.comamegroups.cn Its ability to counteract oxidative stress is multifaceted, involving direct interaction with reactive oxygen species and regulation of endogenous antioxidant pathways.

Research has confirmed that MLB possesses potent free radical-scavenging capabilities. amegroups.cnmdpi.com It has been shown to effectively scavenge superoxide (B77818) anions and hydroxyl radicals in both in vitro and ex vivo models. chemfaces.comnih.gov One study demonstrated that MLB scavenges superoxide anions generated by the xanthine (B1682287)/xanthine oxidase system and also targets iron-dependent hydroxyl radicals. nih.govamegroups.cn This direct scavenging action contributes to its ability to protect cells and tissues from oxidative damage. patsnap.com For instance, studies have shown that MLB's antioxidant effects are due to the direct scavenging of reactive oxygen species (ROS) and its inhibitory effects on inflammatory genes. plos.org

Beyond direct scavenging, MLB enhances the body's own antioxidant defenses by modulating key regulatory pathways.

A critical mechanism of MLB's antioxidant action is the activation of the Nuclear Factor Erythroid 2-Related Factor-2 (Nrf2) pathway. oup.com Nrf2 is a transcription factor that plays a pivotal role in cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. nih.govphysiology.org Studies have shown that MLB treatment increases the activation of Nrf2. oup.com This activation is dependent on the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. oup.com By activating Nrf2, MLB helps to fortify cells against oxidative insults. researchgate.netsemanticscholar.org

The activation of Nrf2 by MLB leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. semanticscholar.orgmdpi.com This binding initiates the transcription of several crucial antioxidant enzymes. nih.gov One of the key induced enzymes is Heme Oxygenase-1 (HO-1). oup.comresearchgate.net Research has demonstrated that MLB treatment induces the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. oup.comresearchgate.net The induction of HO-1 by MLB is dependent on the Nrf2 signaling pathway. researchgate.net

MLB has been shown to effectively reduce the generation of reactive oxygen species (ROS) in various cell types, particularly under conditions of hyperglycemic stress. oup.comabmole.com In human endothelial cells exposed to high glucose levels, MLB treatment significantly decreased ROS production. oup.com This effect was observed to be dose-dependent. plos.org Furthermore, MLB has been found to reduce the renal damage caused by oxidative stress by lowering the levels of reactive oxygen species in aged rats. medchemexpress.comabmole.com The compound also protects against glucose-induced intracellular oxidative damage. medchemexpress.comabmole.com

MLB is a potent inhibitor of lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury. chemfaces.comnih.gov In vitro studies using rat liver homogenate have shown that MLB significantly inhibits lipid peroxidation induced by both auto-oxidation and an Fe2+/Vitamin C system. chemfaces.comnih.govamegroups.cn Specifically, at a concentration of 10 mg/L, MLB demonstrated inhibitory rates of 69.2% and 57.7% against these inducers, respectively. chemfaces.comnih.gov Ex vivo studies have also confirmed that MLB decreases the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the serum, liver, kidney, and heart of rats. chemfaces.comnih.gov

Table 1: Effect of Magnesium Lithospermate B on Lipid Peroxidation in Rat Liver Homogenate

InducerMLB Concentration (mg/L)Inhibition Rate (%)
Auto-oxidant1069.2
Fe2+/VitC1057.7

This table summarizes the inhibitory effect of this compound on lipid peroxidation induced by different agents in vitro. chemfaces.comnih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor-2 (Nrf2) Pathway

Attenuation of Reactive Oxygen Species (ROS) Generation

Anti-Inflammatory Signaling Pathway Interventions

MLB exerts its anti-inflammatory effects by modulating a range of signaling cascades. These interventions collectively contribute to its potential to mitigate inflammatory processes in various pathological conditions.

Suppression of Nuclear Factor-Kappa B (NF-κB) Activation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. patsnap.com Research has demonstrated that MLB can effectively suppress the activation of the NF-κB pathway. patsnap.complos.org In models of skin aging, MLB was found to inhibit the transactivation of NF-κB, which is responsible for the expression of matrix metalloproteinases (MMPs) that degrade collagen. plos.org This suppression of NF-κB also leads to a reduction in NF-κB-dependent inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). plos.org

Further studies in the context of myocardial repair and neuroinflammation have corroborated these findings. MLB has been shown to counteract lipopolysaccharide (LPS)-induced neuroinflammatory responses by inhibiting NF-κB activation. mednexus.org In human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, MLB was observed to suppress NF-κB p65 phosphorylation and its subsequent translocation to the nucleus. mednexus.org This action, independent of IκBα and IKKα/β phosphorylation, leads to the downregulation of intercellular adhesion molecule 1 (ICAM-1), a molecule involved in inflammatory cell adhesion. mednexus.org The inhibitory effect of MLB on NF-κB has also been noted in activated T cells and in models of myocardial ischemia/reperfusion injury. nih.govtandfonline.com

Model System Key Findings References
Human Skin FibroblastsSuppressed NF-κB transactivation, reducing MMP, COX-2, and iNOS expression. plos.org
BV2 MicrogliaCounteracted LPS-induced neuroinflammatory responses by inhibiting NF-κB activation. mednexus.org
Human Umbilical Vein Endothelial Cells (HUVECs)Suppressed NF-κB p65 phosphorylation and nuclear translocation, downregulating ICAM-1. mednexus.org
Activated T CellsInhibited inflammatory mediator production through regulation of NF-κB signaling. nih.gov
Myocardial Ischemia/ReperfusionInhibited phosphorylation of IκB-α and NF-κB. tandfonline.com

Modulation of Inflammasome Activation (e.g., NLRP3, Caspase-1, Interleukin-1β)

The inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β). The NLRP3 inflammasome is a well-studied example. Evidence suggests that MLB can modulate the activation of the NLRP3 inflammasome. nih.gov By suppressing its activation, MLB can mitigate conditions like ulcerative colitis. nih.gov This modulation involves the downregulation of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1 levels. nih.gov In aged and high-fat diet-fed animal models, MLB has been shown to inhibit the formation of the inflammasome in the liver, leading to reduced serum levels of IL-1β. researchgate.net

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

A key outcome of MLB's anti-inflammatory activity is the reduced production of pro-inflammatory cytokines. In a mouse model of hepatic ischemia/reperfusion injury, MLB pretreatment significantly decreased the serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov Similarly, in a rat model of myocardial ischemia/reperfusion injury, MLB treatment led to a significant decrease in these same cytokines. tandfonline.com In mice with high-fat diet-induced obesity, MLB supplementation was also found to lower the circulating levels of IL-6 and TNF-α. mdpi.com This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the therapeutic potential of MLB in a variety of inflammatory conditions. sci-hub.se

Model System Cytokines Inhibited References
Hepatic Ischemia/Reperfusion (Mouse)TNF-α, IL-6, IL-1β nih.gov
Myocardial Ischemia/Reperfusion (Rat)TNF-α, IL-6, IL-1β tandfonline.com
High-Fat Diet-Induced Obesity (Mouse)IL-6, TNF-α mdpi.com

Interference with Mitogen-Activated Protein Kinase (MAPK) Cascades

The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play a crucial role in transmitting extracellular signals to the cellular machinery that governs inflammation and other cellular processes. plos.org Research indicates that MLB can interfere with these cascades. In studies on skin aging, MLB pretreatment was shown to suppress the upregulation of phosphorylated ERK, JNK, and p38 in both aged rat skin and UVB-induced human skin fibroblasts. plos.org In the context of ischemic injury to cardiomyocytes, MLB was found to specifically inhibit the TAB1-p38 apoptosis signaling pathway by disrupting the interaction between TAB1 and p38, a mechanism that appears to be independent of the upstream kinases MKK3/6. nih.gov

Regulation of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)/RANK Signaling Pathway

The RANKL/RANK signaling pathway is pivotal in the regulation of bone metabolism, particularly in the formation and activation of osteoclasts, the cells responsible for bone resorption. nih.gov Studies have shown that MLB can protect against lipopolysaccharide (LPS)-induced bone loss by inhibiting the RANKL/RANK pathway. nih.govdntb.gov.ua In LPS-treated rats, MLB was observed to attenuate the increased expression of both RANKL and its receptor, RANK. nih.gov This suggests that MLB may suppress excessive bone resorption by interfering with the signaling that drives osteoclastogenesis. nih.gov Magnesium, a component of MLB, has also been shown to ameliorate LPS-induced bone resorption by inhibiting RANKL/RANK-dependent osteoclastogenesis. mdpi.com

Inhibition of Janus Kinase (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The JAK2-STAT3 signaling pathway is involved in a multitude of cellular processes, including inflammation, cell proliferation, and survival. nih.govnih.gov Emerging evidence indicates that MLB can inhibit this pathway. In a mouse model of hepatic ischemia/reperfusion injury, MLB was found to significantly inhibit the activation of the JAK2/STAT3 signaling pathway. nih.gov This was further confirmed in an in vitro model using RAW 264.7 cells, where MLB inhibited LPS-induced activation of this pathway. nih.gov More recently, MLB has been shown to inhibit the progression of colorectal cancer cells in vitro by targeting the JAK2-STAT3 pathway. nih.gov Conversely, in a study on human-induced pluripotent stem cell-derived cardiomyocytes, MLB was found to enhance STAT3 phosphorylation under hypoxic conditions, thereby inhibiting apoptosis through the DUSP2/STAT3 pathway. mednexus.orgpatsnap.com This suggests that the effect of MLB on the JAK2-STAT3 pathway may be context-dependent.

Metabolic Pathway Regulation and Insulin (B600854) Signaling

This compound has been identified as a significant regulator of metabolic processes, particularly those linked to insulin signaling and glucose homeostasis. Its multifaceted interactions with key cellular pathways underscore its potential as a modulator of metabolic health.

Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ) Agonism

This compound functions as an agonist for Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ). nih.govacs.org Activation of PPARβ/δ is crucial for improving insulin sensitivity and mitigating inflammation. nih.gov Studies have demonstrated that MLB activates PPARβ/δ in the liver of aging and obese animal models, contributing to its beneficial effects on insulin resistance. nih.govmdpi.com This agonistic activity was confirmed through reporter gene assays, immunostaining, and Western blotting, which showed a significant enhancement of both nuclear protein levels and the activity of PPARβ/δ in fibroblasts. acs.org Furthermore, MLB has been shown to prevent the downregulation of PPARβ/δ activity in aged rat skin and UVB-irradiated human skin fibroblasts. acs.org

Improvement of Glucose Metabolism Parameters (e.g., Glucose Tolerance)

MLB has demonstrated notable effects on improving glucose metabolism. In animal models of aging and obesity, supplementation with MLB led to improved glucose tolerance. nih.gov This improvement is linked to its role in enhancing insulin signaling. nih.gov While one study in diabetic rats did not show a significant effect on glucose intolerance with MLB treatment, it did note a reduction in serum advanced glycation end products (AGEs), which are implicated in diabetic complications. oup.com Another study on high-fat diet-fed rats showed that MLB supplementation helped to alleviate retarded blood glucose metabolism, which was likely caused by insulin resistance. mdpi.com

Amelioration of Endoplasmic Reticulum (ER) Stress Pathways

MLB plays a role in mitigating endoplasmic reticulum (ER) stress, a condition linked to obesity-induced insulin resistance. In the livers of aging and obese animal models, MLB supplementation suppressed ER stress-related signaling molecules. nih.govmdpi.com This suggests that MLB can improve insulin resistance, at least in part, by reducing ER stress and subsequent inflammasome formation. nih.govresearchgate.net The compound has been shown to decrease the levels of ER stress markers, which contributes to its anti-diabetic properties. koreamed.org

Modulation of Phosphoinositide 3-Kinase (PI3K)/Akt/Forkhead Box Protein O1 (FoxO1) Signaling

This compound has been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt/Forkhead Box Protein O1 (FoxO1) signaling pathway, which is critical for cell growth, survival, and metabolism. In high-fat diet-induced obese mice, MLB supplementation attenuated muscle atrophy by upregulating this pathway. nih.govmdpi.com Specifically, MLB treatment led to increased phosphorylation of Akt and FoxO1, and an increase in PI3K protein content in skeletal muscles. nih.gov This activation of the PI3K/Akt pathway leads to the phosphorylation and subsequent inactivation of FoxO1, a transcription factor that promotes the expression of genes involved in muscle degradation. mdpi.comnih.gov By modulating this pathway, MLB helps to reduce gluconeogenesis and inhibit muscle-specific ubiquitin E3 ligase expression, thereby preventing muscle atrophy associated with obesity. mdpi.comnih.govmdpi.com

Regulation of AMP-Activated Protein Kinase (AMPK) Pathway

MLB has been shown to modulate the AMP-Activated Protein Kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. Research indicates that MLB's metabolic regulation effects, such as attenuating insulin resistance and muscle atrophy, are mediated in part through the modulation of the AMPK pathway. One study found that MLB protects human umbilical vein endothelial cells (HUVECs) from oxidative stress by promoting autophagy through the activation of the AMPK pathway and downregulation of the mTOR pathway. researchgate.net However, another study suggested that the protective effects of MLB on cardiomyocytes during ischemia might involve upstream signaling pathways of TAB1-p38, with potential involvement of AMPK, although direct inhibition was not observed. nih.gov

Impact on Gluconeogenic Enzyme Expression (e.g., Phosphoenolpyruvate (B93156) Carboxykinase)

Studies have shown that this compound can reduce the protein levels of the gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). nih.govmdpi.com In aging and obese animal models, the increased levels of PEPCK induced by these conditions were significantly decreased by MLB supplementation. nih.govmdpi.com This effect is linked to the modulation of the Akt/FoxO1 signaling pathway, where the inactivation of FoxO1 leads to a reduction in the expression of its downstream target genes, including PEPCK. mdpi.com This indicates that MLB may help to reduce excessive glucose production in the liver. mdpi.com

Cellular Homeostasis and Ion Channel Modulation

This compound demonstrates significant effects on fundamental cellular processes, including the activity of crucial ion pumps and the regulation of intracellular ion concentrations, particularly in the vascular system.

Inhibition of Na+/K+-ATPase Activity

This compound is recognized as an inhibitor of Na+/K+-ATPase. medchemexpress.comchemfaces.comamegroups.cn This enzyme, also known as the sodium-potassium pump, is vital for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibitory action of MLB on this pump is considered a key mechanism underlying some of its therapeutic effects, drawing comparisons to the action of cardiac glycosides. amegroups.cn

Research has explored the potency of MLB in inhibiting Na+/K+-ATPase. Studies have shown that the metal ion complexed with lithospermate B (LSB) can influence its inhibitory activity. For instance, replacing Magnesium (Mg2+) with certain transition metal ions like Chromium (Cr3+), Manganese (Mn2+), Cobalt (Co2+), or Nickel (Ni2+) can increase the inhibitory potency by approximately five times compared to the naturally occurring MLB. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, highlight these differences.

CompoundIC50 (μmol/L) for Na+/K+-ATPase Inhibition
Cr-LSB23
Mn-LSB17
Co-LSB26
Ni-LSB25
LSB101
Mg-LSB (MLB)128

This table presents the half-maximal inhibitory concentration (IC50) of Lithospermate B (LSB) and its metal complexes on Na+/K+-ATPase activity, with data sourced from a 2016 study published in ResearchGate. researchgate.net

The inhibition of Na+/K+-ATPase by MLB can lead to an increase in intracellular sodium levels. amegroups.cn This change can subsequently affect the Na+/Ca2+ exchanger, leading to an elevation of intracellular calcium, a mechanism that is particularly relevant in cardiac muscle cells. amegroups.cn

Regulation of Intracellular Calcium (Ca2+) Homeostasis in Vascular Smooth Muscle Cells

This compound plays a crucial role in modulating intracellular calcium ([Ca2+]i) levels within vascular smooth muscle cells (VSMCs). cas.cnnih.gov This regulation is a key factor in its vasodilatory effects. cas.cn Changes in [Ca2+]i are fundamental to controlling the contractile state of VSMCs. cas.cn

Studies have demonstrated that MLB, at concentrations ranging from 50 to 200 µM, effectively inhibits both the release of calcium from intracellular stores and the influx of calcium from the extracellular space. cas.cn In experiments conducted in the absence of extracellular calcium, MLB, along with its analogues Magnesium Lithospermate (ML) and Sodium Rosmarinate (B7790426) (SR), attenuated the increase in [Ca2+]i induced by ATP in a dose-dependent manner. nih.govthieme-connect.com Furthermore, under these conditions, MLB was uniquely able to suppress the [Ca2+]i increase triggered by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. cas.cnnih.gov

In the presence of extracellular calcium, MLB and SR were shown to attenuate the rise in [Ca2+]i induced by high potassium (60 mM KCl) in a dose-dependent fashion, an effect not observed with ML. cas.cnnih.gov These findings suggest that MLB and its related compounds regulate calcium homeostasis in VSMCs through multiple and distinct pathways. cas.cnnih.govthieme-connect.com

Cell Survival and Apoptosis Pathway Regulation

This compound exhibits significant anti-apoptotic effects, influencing key signaling pathways involved in programmed cell death and mitochondrial function. nih.govnih.govfrontiersin.org

Inhibition of TAB1-p38 Apoptosis Signaling

A primary mechanism of MLB's cardioprotective effect is its specific inhibition of the TAB1-p38 apoptosis signaling pathway. nih.govfrontiersin.orgnih.gov During ischemic events, the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38 mitogen-activated protein kinase (MAPK) is enhanced, leading to p38 phosphorylation and subsequent apoptosis. nih.gov

Research has shown that MLB treatment disrupts the interaction between TAB1 and p38, thereby abolishing ischemia-induced p38 phosphorylation. nih.govnih.gov This inhibition is specific, as MLB does not affect p38 phosphorylation mediated by the mitogen-activated protein kinase kinase 3/6 (MKK3/6) pathway. nih.govnih.gov By disrupting the TAB1-p38 interaction, MLB effectively reduces apoptosis in cardiomyocytes subjected to ischemic conditions. frontiersin.orgnih.gov For example, in a simulated ischemia cell model, MLB treatment at concentrations of 10 μM and 30 μM significantly reduced apoptosis in H9c2 cells from approximately 35% to 22% and 12%, respectively. frontiersin.org

Attenuation of Mitochondrial Dysfunction and Apoptosis

This compound has been shown to protect against apoptosis by mitigating mitochondrial dysfunction. nih.govdovepress.com In a model of cisplatin-induced acute kidney injury, MLB treatment was found to reduce the ratio of Bax to Bcl-2 and cleaved caspase-3 to caspase-3, indicating a preservation of mitochondrial integrity. nih.gov Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, while Bcl-2 is an anti-apoptotic protein. nih.gov

MLB administration improved cell viability and decreased the percentage of apoptotic cells in vitro. nih.gov It achieved this by reducing mitochondrial reactive oxygen species (mtROS) and improving the mitochondrial membrane potential. nih.gov

Downregulation of Dynamin-Related Protein 1 (Drp1) Expression

A key aspect of MLB's role in preserving mitochondrial health is its ability to downregulate the expression of Dynamin-related protein 1 (Drp1). nih.govdovepress.com Drp1 is a cytosolic protein that, upon activation, translocates to the outer mitochondrial membrane and mediates mitochondrial fission. researchgate.net Excessive mitochondrial fission is linked to apoptosis. dovepress.com

Studies have demonstrated that MLB effectively attenuates the increase in Drp1 levels associated with cellular injury, thereby maintaining normal mitochondrial morphology and reducing mtROS levels. nih.govdovepress.com This inhibition of Drp1 activation is a critical step in how MLB prevents apoptosis. nih.gov While MLB was shown to decrease Drp1 expression, it did not alter the mRNA expression of the mitochondrial fusion proteins Mfn1 and Mfn2. nih.govdovepress.com The downregulation of Drp1 by MLB helps to alleviate mitochondrial fission during apoptosis. nih.govdovepress.com

Endothelial Function Modulation

This compound (MLB), a prominent bioactive constituent of Salvia miltiorrhiza, has demonstrated significant protective effects on endothelial function. patsnap.comnih.gov The endothelium is crucial for maintaining vascular health, and its dysfunction is a primary contributor to various cardiovascular diseases. patsnap.com MLB helps to preserve endothelial integrity and prevent the onset of endothelial dysfunction. patsnap.com Research indicates that MLB counteracts inflammation-induced endothelial dysfunction both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov

Activation and Phosphorylation of Endothelial Nitric Oxide Synthase (eNOS)

This compound has been shown to enhance the production of nitric oxide (NO), a critical molecule for vasodilation and improved blood flow. patsnap.com This effect is achieved through the activation of endothelial nitric oxide synthase (eNOS). Specifically, MLB increases the phosphorylation of eNOS at the serine 1177 residue, a key step in activating the enzyme. oup.com This increased phosphorylation leads to greater eNOS activity and subsequent NO production. oup.comnih.gov

Studies have demonstrated that in human aortic endothelial cells (HAECs) exposed to high glucose conditions, which typically inhibit eNOS function, MLB treatment rescued both eNOS activity and its phosphorylation. oup.comnih.gov This beneficial effect is mediated through the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. oup.comnih.gov Inhibition of this pathway was found to block the positive effects of MLB on eNOS phosphorylation. oup.com Furthermore, the administration of an eNOS inhibitor, L-NAME, was shown to negate the protective effects of MLB on microcirculation, confirming the central role of eNOS activation in MLB's mechanism of action. nih.gov

The enhanced eNOS activity and subsequent increase in NO production contribute to the amelioration of endothelial dysfunction, making MLB a promising agent for conditions associated with impaired vasodilation. oup.comnih.govchemfaces.com

Interaction with Renin-Angiotensin-Aldosterone System (RAAS) Components (e.g., ACE Inhibition)

This compound influences the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. patsnap.com Research indicates that MLB can reduce the activity of angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. patsnap.com By inhibiting ACE, MLB contributes to lower blood pressure and reduced cardiac workload, offering protective benefits in conditions like hypertension. patsnap.comnih.gov

Modulation of Aldose Reductase (AR) Activity

This compound has been identified as an inhibitor of aldose reductase (AR). oup.comtandfonline.com Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. oup.comnih.gov By inhibiting AR, MLB can mitigate some of the detrimental effects of high glucose levels. oup.com

In studies involving vascular smooth muscle cells (VSMCs) under high glucose conditions, MLB was shown to improve major biochemical pathways, including the modulation of AR activity. nih.gov The inhibition of aldose reductase by MLB is considered one of its beneficial secondary effects, complementing its primary antioxidant activities. oup.com This inhibitory action on AR contributes to its protective effects against the development of diabetic complications. oup.comnih.gov

Cell/Tissue TypeConditionKey FindingReference
Mesangial Cell Line-Effective inhibition of aldose reductase. tandfonline.com
Vascular Smooth Muscle CellsHigh GlucoseImprovement of major biochemical pathways, including AR activity. nih.gov
--MLB inhibits the enzyme aldose reductase, a key component of the polyol pathway. oup.com

Influence on Protein Kinase C (PKC) Activity and O-GlcNAcylation

This compound has been shown to influence Protein Kinase C (PKC) activity, a key signaling molecule involved in hyperglycemia-induced cellular damage. nih.gov In mesangial cells cultured under high glucose conditions, MLB was found to inhibit the activation of PKC. nih.gov This effect appears to be indirect; MLB does not directly inhibit the enzymatic activity of PKC but rather prevents its activation by scavenging reactive oxygen species (ROS). nih.gov The inhibition of ROS generation by MLB leads to a downstream reduction in PKC activation. nih.gov

Furthermore, MLB affects the O-GlcNAcylation of proteins, a post-translational modification implicated in diabetic complications. Specifically, MLB has been shown to decrease the O-GlcNAcylation of eNOS in endothelial cells exposed to high glucose. oup.comnih.gov This reduction in O-GlcNAc modification of eNOS is associated with an increase in the enzyme's activity. oup.com This finding suggests another mechanism by which MLB improves endothelial function in hyperglycemic states.

TargetCell/Tissue TypeConditionEffect of MLBReference
PKC Activity Mesangial CellsHigh GlucoseInhibits glucose-induced PKC activation. nih.gov
---Does not directly inhibit PKC enzymatic activity but prevents its activation by scavenging ROS. nih.gov
O-GlcNAcylation Human Aortic Endothelial Cells (HAECs)High GlucoseReduced the O-GlcNAc modification of eNOS. oup.com
-Endothelial CellsHyperglycaemiaAssociated with decreased O-linked N-acetylglucosamine protein modification of eNOS. nih.gov

Preclinical Pharmacological Applications and Disease Models

Cardioprotective and Vascular Effects in Animal Models

MLB has been extensively investigated for its protective effects on the cardiovascular system, with studies demonstrating its efficacy in models of myocardial injury, atherosclerosis, endothelial dysfunction, and hypertension.

In rat models of acute myocardial infarction and myocardial ischemia/reperfusion (MI/R) injury, MLB has shown significant cardioprotective effects. tandfonline.comnih.gov Administration of MLB has been found to reduce the infarct size, decrease the levels of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and cardiac troponin I (cTnI), and improve the histopathological outcome of the heart tissue. tandfonline.comnih.govnih.gov

One of the key mechanisms underlying these protective effects is the inhibition of apoptosis in cardiomyocytes. nih.gov Studies have shown that MLB can reduce the number of apoptotic cells in the ischemic heart tissue. nih.govnih.gov This anti-apoptotic effect is mediated, at least in part, by the specific inhibition of the TGFβ-activated protein kinase 1-binding protein 1 (TAB1)–p38 signaling pathway, which is involved in ischemia-induced apoptosis. nih.gov MLB disrupts the interaction between TAB1 and p38, thereby preventing the phosphorylation and activation of p38. nih.gov

Furthermore, MLB's cardioprotective effects are attributed to its anti-inflammatory and antioxidant properties. tandfonline.comnih.gov In MI/R injury models, MLB treatment has been shown to decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tandfonline.com It also reduces the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation. tandfonline.com These anti-inflammatory effects appear to be mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.com Additionally, MLB enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Key Findings in Myocardial Ischemia-Reperfusion Injury Models
ModelKey FindingsMechanisms of ActionReferences
Rat model of acute myocardial infarctionReduced infarct size and blood lactate dehydrogenase levels.Inhibition of TAB1-p38 mediated apoptosis. nih.gov
Rat model of myocardial ischemia/reperfusionDecreased ST-segment elevation, reduced infarct size, and alleviated myocardial damage.Inhibition of NF-κB phosphorylation and subsequent reduction in pro-inflammatory cytokines. tandfonline.com
In vivo and in vitro models of myocardial ischemia/reperfusionLimited infarct size, ameliorated histopathological damage, and prevented leakage of cardiac enzymes. Increased antioxidant enzyme activities and reduced oxidative stress markers.Antioxidant properties. nih.gov

While direct studies on MLB in atherosclerosis progression models are limited, its known effects on endothelial function and inflammation suggest a potential role in mitigating atherosclerosis. oup.commdpi.com Atherosclerosis is closely linked to endothelial dysfunction and chronic inflammation. oup.com Research has shown that salvianolic acid B, a structurally related compound, possesses anti-atherosclerotic effects due to its anti-oxidative and anti-inflammatory actions. researchgate.net Given that MLB also exhibits potent antioxidant and anti-inflammatory properties, it is plausible that it could similarly impede the development and progression of atherosclerotic plaques. tandfonline.comchemfaces.com

MLB has demonstrated significant protective effects against endothelial dysfunction in diabetic animal models. oup.comnih.gov In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, long-term treatment with MLB attenuated the decline in endothelium-dependent vasodilation. oup.com This improvement in vascular function was accompanied by an increase in serum nitrite (B80452) levels, an indicator of nitric oxide (NO) bioavailability, and a reduction in serum advanced glycation end products (AGEs), which contribute to diabetic complications. oup.com

The mechanisms behind MLB's beneficial effects on the endothelium involve the activation of endothelial nitric oxide synthase (eNOS). oup.comchemfaces.com MLB rescues the inhibition of eNOS activity and phosphorylation caused by high glucose levels. nih.gov This effect is dependent on the Akt signaling pathway. oup.com Furthermore, MLB activates the nuclear factor erythroid 2-related factor-2 (Nrf-2), a key regulator of antioxidant defense, leading to the expression of antioxidant enzymes like heme oxygenase-1. oup.comnih.gov By activating eNOS and reducing oxidative stress, MLB helps to preserve endothelial function in a diabetic state. oup.comchemfaces.com

Effects of Magnesium Lithospermate B on Endothelial Dysfunction in Diabetic Rats
Animal ModelKey ObservationsBiochemical ChangesReferences
Otsuka Long-Evans Tokushima Fatty (OLETF) ratsAttenuated the decrease in endothelium-dependent vasodilation.Increased serum nitrite levels and reduced serum advanced glycation end products concentration. oup.com

Preclinical studies have indicated that MLB possesses antihypertensive properties. In spontaneously hypertensive rats (SHRs), MLB has been shown to exert a depressor action on blood pressure. chemfaces.com Additionally, in a model of pregnancy-induced hypertension in rats, MLB was found to downregulate blood pressure levels. inforang.com The mechanisms underlying these effects are likely linked to its ability to improve endothelial function and enhance vasodilation, as observed in other cardiovascular models. oup.comchemfaces.com

Endothelial Dysfunction in Diabetic Animal Models

Neuroprotective Effects in Experimental Models

Beyond its cardiovascular benefits, MLB has also been shown to exert neuroprotective effects in various experimental models of brain injury. nih.gov

In animal models of stroke and cerebral ischemia-reperfusion injury, MLB has demonstrated significant neuroprotective activity. chemfaces.comnih.govkisti.re.kr Administration of MLB has been shown to reduce neurological deficits, decrease brain edema, and inhibit neuronal apoptosis following ischemic events. nih.govtargetmol.comnih.gov

The neuroprotective mechanisms of MLB are multifactorial. It has been found to inhibit neuroinflammation by suppressing the activation of microglia, the resident immune cells of the brain. nih.govtargetmol.com This is associated with a decrease in the expression of inflammatory cytokines like TNF-α. nih.govtargetmol.com MLB's anti-apoptotic effects in the brain are linked to a reduction in pro-apoptotic proteins such as cleaved caspase-3. targetmol.com

A key signaling pathway implicated in MLB's neuroprotective action is the SIRT1/NF-κB pathway. nih.gov MLB has been shown to increase the expression of SIRT1, a protein with neuroprotective functions, while inhibiting the acetylation and activation of NF-κB, a key regulator of inflammation and apoptosis. nih.gov Furthermore, in the context of excitatory neurotoxicity, which is a major contributor to ischemic brain damage, MLB has been found to regulate the miR-107/glutamate (B1630785) transporter-1 (GLT-1) pathway. nih.gov It reverses the ischemia-induced increase in miR-107 and the decrease in GLT-1, thereby helping to clear excess glutamate and protect neurons from excitotoxic death. nih.gov

Neuroprotective Effects of this compound in Stroke and Ischemic Brain Injury Models
ModelKey FindingsMolecular MechanismsReferences
Rat model of subarachnoid hemorrhageAttenuated brain edema and neurological deficits; inhibited microglia activation and neuronal apoptosis.Increased SIRT1 expression and inhibited NF-κB acetylation. nih.gov
Rat model of cerebral ischemia-reperfusion injuryReduced neurological deficit score, infarct volume, and cellular apoptosis.Regulation of the miR-107/glutamate transporter-1 (GLT-1) pathway, leading to reduced glutamate excitotoxicity. nih.gov

Neuroinflammation and Neurodegeneration Models

This compound has been shown to suppress neuroinflammation and attenuate neurodegeneration. medchemexpress.com In a study involving lipopolysaccharide (LPS)-injected mice, administration of MLB was found to ameliorate neurodegeneration and microglial activation in the hippocampus. wanfangdata.com.cn The compound's anti-neuroinflammatory capacity was further demonstrated in BV2 microglial cells, where MLB treatment suppressed LPS-induced proliferation, morphological changes, and the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, IL-1β, and IL-6. wanfangdata.com.cn Mechanistically, MLB appears to exert these effects by blocking the activation of the NF-κB pathway, suggesting its potential as a modulator of microglial activity in neurodegenerative diseases. wanfangdata.com.cn

Promotion of Neural Stem Cell Proliferation and Differentiation

In vitro studies have highlighted the capacity of this compound to influence the behavior of neural stem cells (NSCs). daneshyari.comnih.gov Research indicates that MLB promotes the proliferation of NSCs in a dose-dependent manner. medchemexpress.com Furthermore, it has been observed to induce the differentiation of NSCs, favoring the generation of neuronal cells over glial cells. daneshyari.comnih.gov This preferential differentiation towards neurons is a significant finding, suggesting a potential role for MLB in regenerative medicine for the nervous system. daneshyari.comresearchgate.net The underlying mechanism for these effects on NSC proliferation and differentiation appears to be mediated by the PI3K/Akt signaling pathway. daneshyari.comnih.gov

Enhancement of Neurogenesis in vivo

The pro-neurogenic effects of this compound observed in vitro extend to in vivo models. daneshyari.comnih.gov Studies have shown that MLB enhances local neurogenesis, as evidenced by an increase in Ki67+ (a marker of proliferation) and Thy1+ (a neuronal marker) cells in the hippocampal region following its administration. daneshyari.comnih.govresearchgate.net Notably, in a Parkinson's disease model, MLB was found to enhance proliferation and neurogenesis within the medial forebrain bundle, leading to significant improvements in motor function. daneshyari.comnih.gov These findings underscore the potential of MLB to stimulate the generation of new neurons within the adult brain, offering a promising avenue for therapeutic intervention in neurodegenerative conditions. daneshyari.comnih.gov

Anti-Fibrotic Efficacy Across Organ Systems

This compound has demonstrated significant anti-fibrotic effects in various organ systems, positioning it as a promising therapeutic candidate for fibrotic diseases. pulmonaryfibrosisnews.com

Hepatic Fibrosis Models (e.g., Thioacetamide-Induced)

In a well-established model of liver cirrhosis induced by thioacetamide (B46855) (TAA) in rats, this compound exhibited potent anti-fibrotic activity. chemfaces.com The study, which induced hepatic fibrosis through intraperitoneal TAA injections over 8 or 12 weeks, found that MLB effectively mitigated the fibrotic process. chemfaces.com Furthermore, in vitro experiments on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, revealed that MLB suppressed the generation of reactive oxygen species (ROS) induced by hydrogen peroxide and inhibited the secretion of type I collagen. chemfaces.com These results suggest that the anti-fibrotic effects of MLB in the liver are, at least in part, attributable to its ability to inhibit key fibrogenic responses in HSCs. chemfaces.com

Pulmonary Fibrosis Models (e.g., Bleomycin-Induced)

The anti-fibrotic potential of this compound has also been investigated in the context of pulmonary fibrosis. In a mouse model where lung fibrosis was induced by bleomycin (B88199) (BLM), treatment with MLB was shown to attenuate the severity of the disease. researchgate.netnih.gov Specifically, MLB administration led to a reduction in the disruption of alveolar structure and decreased collagen deposition in the lungs of BLM-treated mice. researchgate.netnih.gov In vitro studies using human lung fibroblast cells (MRC-5) further elucidated the mechanism, showing that MLB could inhibit the transdifferentiation of these cells into myofibroblasts, a critical step in the fibrotic process, when stimulated by transforming growth factor-beta (TGF-β). researchgate.netnih.gov The anti-fibrotic efficacy of MLB in these models was found to be mediated primarily through the regulation of the TGF-β receptor I (TGF-βRI) and the Smad signaling pathway. nih.gov

Renal Fibrosis Models (e.g., Ischemic AKI-to-CKD progression)

The therapeutic utility of this compound extends to the kidney, particularly in the context of the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), a process characterized by renal fibrosis. patsnap.com In a mouse model of unilateral ischemia/reperfusion (UIR)-induced AKI-to-CKD progression, MLB treatment significantly mitigated renal dysfunction, inflammation, and apoptosis. patsnap.com A key finding was that MLB improved renal fibrosis by alleviating G2/M phase cell cycle stalling in renal cells. patsnap.com Mechanistic investigations, including network pharmacology and RNA sequencing, identified the KLF5/CDK1/Cyclin B1 signaling pathway as a crucial target for the anti-fibrotic actions of MLB. patsnap.com These findings were corroborated in vitro using a TGF-β-induced fibrosis model in HK-2 cells, confirming the critical role of this pathway in the protective effects of MLB against renal fibrosis. patsnap.com

Regulation of KLF5/CDK1/Cyclin B1 Pathway in Renal Protection

The progression from acute kidney injury (AKI) to chronic kidney disease (CKD) is often marked by renal fibrosis. patsnap.com Research has identified the Krüppel-like factor 5 (KLF5)/Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 signaling pathway as a key player in this fibrotic process. patsnap.com Studies using models of ischemia-reperfusion-induced AKI that progresses to CKD have demonstrated that MLB can mitigate renal fibrosis. patsnap.com

In a mouse model of unilateral ischemia/reperfusion, MLB treatment was found to significantly reduce renal dysfunction and fibrosis. patsnap.com Mechanistically, MLB appears to counter the G2/M phase cell cycle arrest in renal cells, a state that contributes to the development of fibrosis. patsnap.compatsnap.com The compound was shown to inhibit the expression of KLF5, a transcription factor that promotes fibrosis. This down-regulation of KLF5 subsequently leads to decreased expression of its downstream targets, CDK1 and Cyclin B1. patsnap.com By modulating this pathway, MLB alleviates the cell cycle stall, thereby protecting against the progression of renal fibrosis following ischemic injury. patsnap.compatsnap.com The critical role of this pathway was confirmed when the protective effects of MLB were diminished by a KLF5 inhibitor. patsnap.com

Table 1: Effect of this compound on Renal Protection Pathways

Model Key Pathway Investigated Observed Effect of MLB Reference
Ischemic AKI-to-CKD Mouse Model KLF5/CDK1/Cyclin B1 Decreased KLF5, CDK1, and Cyclin B1 expression; alleviated G2/M cell cycle arrest and renal fibrosis. patsnap.com
TGF-β-induced Fibrosis in HK-2 Cells KLF5/CDK1/Cyclin B1 Inhibited fibrosis-related markers. patsnap.com

Anti-Diabetic and Metabolic Syndrome Models

MLB has shown considerable potential in ameliorating conditions associated with diabetes and metabolic syndrome, as demonstrated in various preclinical models.

Aging is often associated with a decline in insulin (B600854) sensitivity. In studies involving aged animal models, MLB supplementation has been shown to improve glucose tolerance. mdpi.comnih.govresearchgate.net The mechanism is linked to its activity as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist. nih.govresearchgate.net By activating PPARβ/δ, MLB helps to ameliorate the age-related disruption of insulin signaling in the liver. mdpi.comnih.gov This leads to a reduction in endoplasmic reticulum (ER) stress and inflammasome formation, both of which are contributors to the development of insulin resistance in aging. mdpi.comnih.gov

In animal models of high-fat diet (HFD)-induced obesity, MLB has demonstrated beneficial effects on several metabolic parameters. mdpi.commdpi.com Treatment with MLB has been shown to reduce fatty liver, improve glucose intolerance, and lower insulin resistance. nih.gov Studies report that MLB supplementation can lead to improved glucose tolerance and ameliorated insulin signaling in the livers of obese animal models. mdpi.comnih.govresearchgate.net Furthermore, MLB was found to decrease levels of fasting glucose, insulin, cholesterol, and triglycerides in HFD-fed mice. nih.gov These effects are partly attributed to the suppression of ER stress and inflammasome-related signaling molecules that are typically elevated in obesity. mdpi.comnih.gov

Table 2: Metabolic Effects of this compound in HFD-Induced Obesity Models

Parameter Observation in HFD-Fed Mice Effect of MLB Supplementation Reference
Fasting Glucose Increased Significantly Decreased nih.gov
Fasting Insulin Increased Significantly Decreased nih.gov
HOMA-IR Increased Significantly Decreased nih.gov
Serum Cholesterol Increased Significantly Decreased nih.gov
Serum Triglycerides Increased Significantly Decreased nih.gov

Obesity induced by a high-fat diet can lead to a loss of skeletal muscle mass, a condition known as muscle atrophy. mdpi.com MLB has been investigated for its ability to counteract this effect. In mice with HFD-induced obesity, which exhibited loss of muscle weight and fibers, MLB supplementation was found to alleviate these issues. mdpi.comsciprofiles.com The protective mechanism involves the inhibition of key muscle-specific ubiquitin E3 ligases, namely muscle atrophy F-box (MAFbx) and muscle RING finger protein 1 (MuRF-1), which are responsible for protein degradation. mdpi.comsciprofiles.comnih.gov MLB appears to achieve this by activating the PI3K/Akt/FoxO1 pathway and inhibiting the pro-inflammatory TNF-α/NF-κB signaling pathway, both of which are linked to muscle atrophy. mdpi.comsciprofiles.com

Obesity-Induced Metabolic Dysfunction Models

Bone Health and Osteoclastogenesis Studies

MLB's influence extends to bone metabolism, particularly in inflammatory conditions that lead to bone loss.

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammatory bone loss by stimulating the formation and activity of osteoclasts, the cells that resorb bone tissue. frontiersin.orgnih.gov In preclinical rat models where bone loss was induced by LPS, MLB treatment demonstrated significant protective effects. frontiersin.orgnih.gov

Micro-CT analysis revealed that MLB administration abolished the damage to bone microstructure caused by LPS. frontiersin.orgnih.gov It markedly inhibited the formation of osteoclasts and reduced bone resorption activity. frontiersin.org The mechanism underlying this protection involves the inhibition of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)/RANK pathway. frontiersin.orgnih.gov RANKL is essential for osteoclast differentiation. nih.gov MLB was shown to attenuate the high expression of RANKL and its receptor RANK stimulated by LPS. frontiersin.orgnih.gov It also inhibited the increase in serum markers of bone resorption. frontiersin.org In vitro studies confirmed that MLB directly inhibits LPS-enhanced osteoclast formation and the expression of osteoclast differentiation-related genes. frontiersin.orgnih.gov These findings indicate that MLB suppresses LPS-induced bone loss by interfering with RANKL-mediated osteoclastogenesis. frontiersin.orgmdpi.com

Table 3: Impact of this compound on LPS-Induced Osteoclastogenesis

In Vitro Model Condition Effect of MLB Reference
RAW264.7 Cells RANKL + LPS Inhibited osteoclast formation frontiersin.org
RAW264.7 Cells RANKL + LPS Inhibited bone resorption activity frontiersin.org

Inhibition of Osteoclast Formation and Resorption Activity

This compound (MLB) has demonstrated significant potential in preclinical models for inhibiting bone loss by targeting osteoclast activity. In models of lipopolysaccharide (LPS)-induced bone loss in rats, MLB administration was found to counteract the damaging effects of LPS on bone microstructure. frontiersin.org LPS, a component of gram-negative bacteria, is known to stimulate bone resorption and can lead to bone loss. frontiersin.org Studies have shown that MLB treatment significantly mitigates this, preserving bone volume fraction and trabecular number while reducing trabecular separation. frontiersin.org

The mechanism behind this protective effect involves the inhibition of the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and activation. frontiersin.org In vivo, MLB attenuated the LPS-stimulated high expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its receptor RANK. frontiersin.org It also reduced serum levels of key biomarkers associated with bone resorption, including tartrate-resistant acid phosphatase 5b (TRACP 5b) and RANKL itself. frontiersin.org

In vitro experiments using RAW264.7 macrophage cells, a common model for studying osteoclastogenesis, further elucidated MLB's mechanism. MLB was shown to abolish LPS-enhanced osteoclast formation and their bone resorption activity. frontiersin.org This was accompanied by a significant downregulation of genes essential for osteoclast differentiation and function, including RANK, Traf6, Fra-1, and c-src. frontiersin.org Similarly, in models where titanium particles induce osteoclast formation—a factor in aseptic loosening of artificial joints—MLB was observed to inhibit osteoclast differentiation by suppressing the expression of c-fos and NFATc1, key transcription factors in the osteoclastogenesis pathway. nih.gov

Model SystemKey FindingsMechanism of ActionReference
LPS-induced bone loss in Sprague-Dawley rats- Preserved bone volume fraction and trabecular number.
  • Reduced trabecular separation.
  • Inhibited increases in serum TRACP 5b and RANKL.
  • Attenuated high expression of RANKL and RANK. frontiersin.org
    LPS-treated RAW264.7 cells (in vitro)- Abolished osteoclast formation and resorption activity.Inhibited expression of RANK, Traf6, Fra-1, and c-src. frontiersin.org
    Titanium particle-treated RAW264.7 cells (in vitro)- Inhibited osteoclast formation.Inhibited expression of c-fos and NFATc1. nih.gov

    Anti-Aging and Dermal Research

    This compound has been investigated for its potential anti-aging effects on the skin, demonstrating a dual-action mechanism that involves preventing collagen degradation and promoting new collagen synthesis. plos.orgnih.govsmartscitech.com These actions target the primary characteristics of both intrinsic (chronological) and extrinsic (photo-induced) skin aging, such as wrinkle formation. plos.orgresearchgate.netnih.gov

    Inhibition of Matrix Metalloproteinases (MMPs) in Skin Aging Models

    A key feature of skin aging is the degradation of the extracellular matrix (ECM), particularly collagen, by a family of enzymes called Matrix Metalloproteinases (MMPs). nih.gov Research has shown that in both aged rat skin and ultraviolet B (UVB)-irradiated human skin fibroblasts, the expression and activity of several MMPs are elevated. plos.orgnih.gov

    MLB treatment has been found to significantly downregulate the expression and activity of these collagen-degrading enzymes. plos.orgnih.gov Specifically, in aged rat skin, MLB suppressed the increased protein levels of MMP-9, MMP-12, and MMP-13. nih.gov In UVB-exposed human fibroblasts, MLB inhibited the induced levels of MMP-2, MMP-9, MMP-12, and MMP-13. nih.gov Zymography analysis further confirmed that MLB could suppress the elevated activities of MMP-1 (a collagenase), MMP-2, and MMP-9 (gelatinases) in aged skin. nih.gov

    The inhibitory effect of MLB on MMPs is linked to its ability to modulate key signaling pathways and transcription factors that control MMP gene expression. plos.org Studies indicate that MLB suppresses the activation of nuclear factor-kB (NF-κB) and activator protein 1 (AP-1), two major transcription factors responsible for upregulating MMPs in response to stimuli like UVB radiation and oxidative stress. plos.orgnih.govnih.gov This is achieved by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway and by directly scavenging reactive oxygen species (ROS), which are known activators of these pathways. plos.orgresearchgate.net

    Promotion of Procollagen (B1174764) Synthesis

    In addition to preventing collagen breakdown, MLB actively promotes the synthesis of new collagen. plos.orgacs.org Type I collagen is the main structural protein in the skin, synthesized by dermal fibroblasts from its precursor, procollagen. nih.gov Procollagen levels are known to decrease significantly in aged skin. plos.org

    Preclinical studies have demonstrated that MLB can reverse age- and UVB-related reductions in procollagen levels. plos.orgresearchgate.net In aged rat skin, oral administration of MLB significantly upregulated the level of type I procollagen. plos.orgnih.gov In cultured human skin fibroblasts exposed to UVB radiation, MLB treatment restored the expression of type I and type III collagen. acs.orgtandfonline.com

    The mechanism for this pro-collagen effect involves the activation of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). acs.orgresearchgate.net MLB was identified as a PPARβ/δ agonist, enhancing its activity. acs.orgtandfonline.com Activated PPARβ/δ, in turn, promotes the expression of genes related to the ECM, including transforming growth factor-β1 (TGF-β1), which is a primary regulator of collagen synthesis, as well as the collagen genes COL1A1 (type I) and COL3A1 (type III). acs.orgresearchgate.netresearchgate.net This activation of PPARβ/δ signaling by MLB helps to boost collagen production, counteracting the age-related decline. smartscitech.comacs.org

    Area of ResearchModel SystemKey FindingsMechanism of ActionReference
    MMP InhibitionAged Sprague-Dawley rat skin- Downregulated protein levels of MMP-9, -12, -13.
  • Suppressed activity of MMP-1, -2, -9.
  • Suppression of NF-κB and AP-1 activation. plos.orgnih.gov
    MMP InhibitionUVB-irradiated human skin fibroblasts- Inhibited protein levels of MMP-2, -9, -12, -13.- Suppression of ROS generation.
  • Inhibition of MAPK, NF-κB, and AP-1 signaling pathways.
  • plos.orgnih.govnih.gov
    Procollagen SynthesisAged Sprague-Dawley rat skin- Upregulated type I procollagen levels.
  • Increased protein levels of TGF-β1, COL1A1, and COL3A1.
  • Activation of PPARβ/δ. plos.orgacs.orgtandfonline.com
    Procollagen SynthesisUVB-irradiated human skin fibroblasts- Increased expression of type I and type III collagen.Activation of PPARβ/δ to promote TGF-β1, COL1A1, and COL3A1 expression. acs.orgtandfonline.com

    Antitumor and Antiproliferative Investigations (Preclinical)

    While traditionally studied for other properties, recent preclinical research has explored the potential of this compound as an anticancer agent. nih.govmdpi.com

    Colorectal Cancer Cell Progression Models

    Investigations into the effect of MLB on colorectal cancer (CRC) have yielded promising results in both in vitro and in vivo models. nih.gov In studies using two different human colorectal cancer cell lines, HCT116 and SW480, MLB demonstrated inhibitory effects on key processes of cancer progression. nih.gov It was found to suppress cell proliferation, migration, and invasion in a dose-dependent manner. nih.gov

    The primary mechanism identified for these antitumor effects is the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.gov The JAK2-STAT3 pathway is known to be a critical driver of tumor cell proliferation and survival in many cancers, including CRC. Treatment with MLB was shown to inhibit this pathway. nih.gov Further experiments confirmed this mechanism; when the JAK2-STAT3 pathway was intentionally activated (using interleukin 6 or by overexpressing STAT3), the inhibitory effects of MLB on the cancer cells were significantly suppressed. nih.gov

    In a xenograft model, where human HCT116 colorectal cancer cells were implanted in mice, administration of MLB was effective in inhibiting tumor growth in vivo. nih.gov These findings collectively suggest that MLB could interfere with colorectal cancer progression by targeting the JAK2-STAT3 signaling cascade. nih.gov

    Model SystemKey FindingsMechanism of ActionReference
    Human colorectal cancer cell lines (HCT116, SW480) (in vitro)- Inhibited cell proliferation.
  • Suppressed cell migration and invasion.
  • Inhibition of the JAK2-STAT3 signaling pathway. nih.gov
    HCT116 xenograft mouse model (in vivo)- Inhibited tumor growth.Inhibition of the JAK2-STAT3 signaling pathway. nih.gov

    Antiviral Studies in in vitro and in vivo Systems

    This compound and its structural analog, rosmarinic acid, both found in Salvia miltiorrhiza, have been identified as having potent antiviral properties, particularly against Enterovirus 71 (EV71). nih.govresearchgate.net EV71 is a common cause of hand, foot, and mouth disease and can sometimes lead to severe neurological complications.

    In vitro studies have demonstrated that MLB has a significant inhibitory effect on EV71 infection. researchgate.net The primary mechanism of action appears to be the interference with the early stages of the viral life cycle. researchgate.net Research suggests that MLB and rosmarinic acid inhibit the absorption stage of the virus, preventing it from effectively attaching to and entering host cells. researchgate.net By blocking this initial step, MLB hinders subsequent viral RNA expression and the translation of viral proteins, thereby suppressing viral replication. researchgate.net Studies combining MLB with rosmarinic acid have shown they can inhibit the EV71 absorption stage during infection. researchgate.net

    Virus ModelKey FindingsMechanism of ActionReference
    Enterovirus 71 (EV71) (in vitro)- Potent antiviral activity.
  • Inhibited viral replication.
  • Inhibits the viral absorption stage, preventing viral attachment and entry into host cells. This hinders viral RNA expression and protein translation. nih.govresearchgate.net

    Renal Protection in Nephrotoxicity Models

    This compound has shown significant therapeutic potential in protecting against cisplatin-induced acute kidney injury (AKI), a common and severe side effect of the chemotherapeutic drug cisplatin. dovepress.comnih.gov Research indicates that the primary mechanism of this protection involves the alleviation of mitochondrial dysfunction and the inhibition of apoptosis in renal cells. dovepress.comnih.govtandfonline.com

    Cisplatin is known to accumulate in renal tubular cells, leading to excessive production of reactive oxygen species (ROS), oxidative stress, and subsequent cell death. nih.govkrcp-ksn.org In mouse models of cisplatin-induced AKI, treatment with this compound was found to significantly reduce serum creatinine (B1669602) levels and ameliorate pathological damage to the kidneys. nih.govtandfonline.com This protective effect is linked to its ability to counteract oxidative stress. nih.gov Specifically, this compound administration effectively reversed the cisplatin-induced increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and mitigated the depletion of superoxide dismutase (SOD), an endogenous antioxidant enzyme. dovepress.comnih.gov

    The anti-apoptotic effect of this compound is a key component of its renoprotective activity. dovepress.comnih.gov Studies have demonstrated that it regulates the Bax/Bcl-2/caspase-3 signaling pathway. dovepress.comnih.gov Treatment with the compound reduced the Bax/Bcl-2 ratio and decreased the level of cleaved caspase-3, thereby inhibiting the apoptotic cascade triggered by cisplatin. nih.gov In vitro experiments using mouse renal tubular epithelial cells confirmed that this compound administration improved cell viability and reduced the percentage of apoptotic cells. nih.govtandfonline.com

    A critical aspect of this compound's mechanism is the preservation of mitochondrial integrity and function. dovepress.comnih.gov It has been shown to reduce mitochondrial ROS, improve the mitochondrial membrane potential, and correct morphological abnormalities in mitochondria caused by cisplatin. nih.govtandfonline.com This is achieved, in part, by downregulating the expression of Dynamin-related protein 1 (Drp1), a protein involved in mitochondrial fission. dovepress.comnih.gov By inhibiting Drp1-mediated excessive mitochondrial fission, this compound helps maintain mitochondrial homeostasis and protects renal cells from cisplatin-induced damage. dovepress.comnih.gov

    Biomarker/ParameterEffect of CisplatinEffect of this compound + CisplatinReference
    Serum CreatinineIncreasedSignificantly Reduced nih.govtandfonline.com
    Malondialdehyde (MDA)IncreasedReduced nih.gov
    Superoxide Dismutase (SOD)DepletedRestored nih.gov
    Bax/Bcl-2 RatioIncreasedReduced nih.gov
    Cleaved Caspase-3IncreasedReduced nih.gov
    Drp1 ExpressionIncreasedDownregulated nih.gov
    Cell ApoptosisIncreasedReduced nih.govtandfonline.com

    Collectively, these findings establish that this compound protects the kidneys from cisplatin-induced apoptosis by mitigating oxidative stress and preserving mitochondrial function. dovepress.comtandfonline.com

    Structure Activity Relationship Studies and Analogues

    Elucidation of Key Structural Motifs for Biological Activity

    The biological activity of Magnesium Lithospermate B is intrinsically linked to its distinct chemical architecture. As a derivative of a caffeic acid tetramer, its structure is characterized by multiple carboxylic acid and hydroxyl groups. mdpi.com These functional groups are pivotal to its pharmacological effects, contributing to its high polarity and potent metal-chelating and antioxidant properties. mdpi.com

    The multiple phenolic hydroxyl groups are largely responsible for the potent free-radical scavenging and antioxidant activities of MLB. nih.gov These activities have been confirmed in various studies, where MLB was shown to effectively scavenge hydroxyl radicals and inhibit lipid peroxidation.

    Comparative Analysis with Related Phenolic Acid Derivatives

    To understand the unique pharmacological profile of this compound, it is useful to compare it with structurally related phenolic acid derivatives, such as sodium rosmarinate (B7790426), magnesium lithospermate, and salvianolic acid B. These compounds share a common origin from Salvia miltiorrhiza and are all polyphenolic condensates of caffeic acid. cas.cnnih.gov

    A study comparing the effects of MLB, sodium rosmarinate (SR), and magnesium lithospermate (ML) on intracellular calcium concentrations in vascular smooth muscle cells found that while all three compounds modulate Ca2+ homeostasis, MLB was the most effective. cas.cnnih.gov This suggests that the tetrameric structure of MLB confers a higher potency in this specific biological activity compared to the dimeric structure of rosmarinate and the less complex structure of magnesium lithospermate. The study also indicated that these compounds regulate calcium levels through different pathways. cas.cnnih.gov

    Salvianolic acid B is the free acid form of MLB. frontiersin.org While both share the same caffeic acid tetramer backbone, the presence of the magnesium ion in MLB alters its physicochemical properties and bioactivity. frontiersin.org For instance, research on their inhibitory effects on Na+/K+-ATPase revealed that while both are effective, the potency can be further enhanced by replacing the magnesium ion with certain transition metals. researchgate.net

    CompoundKey Structural FeatureComparative Biological Activity
    This compound (MLB) Caffeic acid tetramer with a magnesium ionMore effective at modulating Ca2+ homeostasis in vascular smooth muscle cells compared to ML and SR. cas.cn
    Sodium Rosmarinate (SR) Dimer of caffeic acidLess effective than MLB in modulating Ca2+ homeostasis. cas.cn
    Magnesium Lithospermate (ML) Simpler caffeic acid derivative with magnesiumLess effective than MLB in modulating Ca2+ homeostasis. cas.cn
    Salvianolic Acid B Caffeic acid tetramer (free acid form of MLB)The magnesium ion in MLB provides stability and alters bioactivity compared to the free acid form. frontiersin.org

    Impact of Caffeic Acid Tetramer Configuration on Pharmacological Profile

    The tetrameric arrangement of caffeic acid units in this compound is a defining feature that significantly influences its pharmacological profile. This complex structure provides a larger surface area and a specific three-dimensional shape that allows for interactions with multiple biological targets.

    The tetrameric structure of MLB is believed to be responsible for its superior inhibition of Na+/K+-ATPase compared to monomeric or dimeric phenolic acids. This inhibitory action is thought to contribute to its cardioprotective effects. nih.gov

    Role of Magnesium Ion in Biological Efficacy

    The magnesium ion in this compound is not merely a counter-ion but plays an active role in the molecule's biological efficacy. The chelation of the magnesium ion by the four carboxylic acid groups of the lithospermic acid B backbone stabilizes the molecule. frontiersin.org This increased stability can affect its absorption, distribution, metabolism, and excretion, although MLB is known to have low systemic bioavailability.

    The presence of the magnesium ion can also influence the molecule's interaction with its biological targets. It has been suggested that the magnesium complex of lithospermate B has a different conformation compared to its free acid form, salvianolic acid B, which in turn affects its bioactivity. frontiersin.org

    Advanced Research Methodologies and Techniques

    Analytical Quantification and Pharmacokinetic Research

    The precise measurement of Magnesium lithospermate B in biological samples and the characterization of its absorption, distribution, metabolism, and excretion (ADME) are fundamental to understanding its physiological journey.

    A rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic analysis of MLB. amegroups.cn This technique is highly valued for its ability to accurately quantify compounds even at low concentrations in complex biological matrices like blood serum.

    In one established method, analysis is performed using a C18 column with an isocratic mobile phase, which allows for consistent separation of the compound. amegroups.cn The system is coupled with a tandem mass spectrometer, which provides a high degree of specificity and sensitivity for detection. amegroups.cnnih.gov Validation of such methods demonstrates excellent linearity over a specified concentration range, with correlation coefficients often exceeding 0.999. amegroups.cnscienceopen.com The precision of these assays, both within a single day (intra-day) and across different days (inter-day), is typically below 10%, with accuracy falling within a 90% to 113% range, confirming the method's reliability for pharmacokinetic studies. amegroups.cn

    High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is considered a gold standard for the quantification and purity assessment of MLB. This technique separates MLB from its analogs and other substances using a C18 analytical column and a gradient mobile phase, such as acetonitrile (B52724) and phosphoric acid.

    Detection is typically set at a UV wavelength of 280 nm or 288 nm, where the compound exhibits strong absorbance. nih.gov HPLC-UV is instrumental in verifying the purity of MLB preparations used in research, often confirming a purity of over 98%, and is used to identify the compound by comparing its chromatographic profile to that of a known standard. nih.gov

    Pharmacokinetic studies in animal models, such as beagle dogs, are crucial for understanding how MLB behaves in a living system. amegroups.cn Following intravenous administration, the concentration of MLB in serum is measured over time using the validated LC-MS/MS method described previously. amegroups.cnresearchgate.net

    Research in beagle dogs has shown that MLB is distributed and eliminated from the central compartment rapidly. amegroups.cn The kinetic process of MLB in these animals was found to best fit a two-compartment model. amegroups.cnresearchgate.net Studies investigating doses of 3, 6, and 12 mg/kg revealed that the initial concentration (C₀) and the area under the concentration-time curve (AUC) increased in a dose-dependent manner, showing good linearity. amegroups.cn The rapid distribution and metabolism are suggested by large clearance (CL) and volume of distribution (V) values. amegroups.cn The short half-lives for both the distribution phase (T½α) and the elimination phase (T½β) further indicate that MLB is cleared quickly from the body. amegroups.cn

    Pharmacokinetic Parameters of this compound in Beagle Dogs Following Intravenous Administration amegroups.cn
    Parameter3 mg/kg6 mg/kg12 mg/kg
    C₀ (mg/L)2447107
    AUC₀-t (mg·min·L⁻¹)109.3247.9582.4
    T½α (min)2.22.72.9
    T½β (min)434242
    CL (mL·min⁻¹·kg⁻¹)282421
    V (L/kg)1.731.441.27

    High-Performance Liquid Chromatography (HPLC) with UV Detection

    Cellular and Molecular Biology Techniques

    To understand how this compound exerts its effects at the cellular level, researchers employ various molecular biology techniques to study changes in protein expression and localization.

    Western blotting is a widely used technique to detect and quantify specific proteins in a sample. The general procedure involves separating proteins from cell or tissue lysates by size using SDS-PAGE, transferring them to a membrane (e.g., PVDF), and then probing the membrane with specific primary antibodies that recognize the target protein. frontiersin.org A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody, allowing for detection. mdpi.com

    This method has been extensively applied in MLB research to analyze its impact on various signaling pathways. For instance, studies have used Western blotting to show that MLB can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in response to ischemic injury without affecting ERK or JNK phosphorylation. nih.gov It has also been shown to attenuate the expression of muscle-specific ubiquitin E3 ligases like MAFbx and MuRF-1 in models of muscle atrophy and to inhibit proteins involved in inflammation and matrix degradation, such as MMPs, COX-2, and iNOS. mdpi.complos.org

    Summary of Western Blot Findings in this compound Research
    Protein TargetBiological ContextEffect of MLB TreatmentSource
    Phosphorylated p38 (p-p38)Myocardial IschemiaReduced phosphorylation nih.gov
    MAFbx and MuRF-1High-Fat Diet-Induced Muscle AtrophyDecreased expression mdpi.com
    RANK, Traf6, Fra-1, c-srcLPS-Induced OsteoclastogenesisInhibited expression frontiersin.org
    MMP-1, MMP-2, MMP-9Skin AgingSuppressed expression plos.org
    NF-κB (acetyl-p65, p-p65)UVB-Irradiated FibroblastsDecreased levels plos.org
    α-SMA and FibronectinTGF-β-Induced Fibroblast TransdifferentiationDownregulated translation mdpi.com

    Immunofluorescent staining is a technique used to visualize the localization of a specific protein within a cell or tissue section. The sample is incubated with a primary antibody that binds to the target protein, followed by a secondary antibody that is conjugated to a fluorophore. nih.govsci-hub.se When viewed under a fluorescence or confocal microscope, the fluorophore emits light, revealing the protein's distribution. nih.govsci-hub.se

    This technique has provided visual confirmation of findings from Western blot analyses in MLB research. For example, immunofluorescence staining of infarcted rat heart tissue demonstrated a dramatic reduction in phosphorylated p38 in MLB-treated groups. nih.gov In studies on pulmonary fibrosis, the technique has been used to show that MLB can inhibit the expression of fibrotic markers like α-SMA and fibronectin in lung fibroblasts. mdpi.comresearchgate.net Similarly, in models of pulmonary hypertension, immunofluorescence revealed that MLB decreased the expression of α-SMA and the endothelial marker vWF in pulmonary vessels. sci-hub.se

    Gene Expression Analysis (e.g., qPCR, RNA Sequencing)

    To understand how this compound influences cellular functions at the genetic level, researchers utilize powerful techniques like quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing.

    In studies of pulmonary fibrosis, qPCR has been instrumental in demonstrating the effects of MLB on gene expression in lung tissues. mdpi.com For instance, research on a mouse model of bleomycin-induced pulmonary fibrosis showed that MLB treatment could modulate the mRNA expression of key fibrotic markers. mdpi.com Specifically, the expression of Collagen 1A1 (Col 1A1) and Collagen 3A1 (Col 3A1) was analyzed in human lung fibroblast (MRC-5) and human alveolar epithelial (A549) cells. mdpi.com Similarly, in studies related to kidney disease, qPCR was used to assess the expression of genes involved in fibrosis and cell cycle regulation in mouse kidney tissue and human kidney 2 (HK-2) cells. patsnap.com Network pharmacology and RNA sequencing have also been employed to identify potential signaling pathways targeted by MLB, such as the KLF5/CDK1/Cyclin B1 pathway in renal fibrosis. patsnap.com

    Furthermore, in the context of high-fat diet-induced muscle atrophy, qPCR was used to measure the expression of inflammatory cytokines like TNF-α and IL-6 in adipose tissues. mdpi.com The results from these analyses help to build a comprehensive picture of the molecular pathways through which MLB exerts its therapeutic effects. mdpi.com

    Cell Viability and Proliferation Assays (e.g., MTT, Flow Cytometry)

    Determining the impact of this compound on cell survival and growth is a fundamental aspect of its preclinical evaluation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and flow cytometry are commonly used for this purpose.

    The MTT assay, a colorimetric test, is frequently used to assess cell viability by measuring mitochondrial metabolic activity. In studies involving RAW264.7 macrophage cells, the MTT assay was used to determine the cytotoxic effects of MLB, showing that it did not affect cell viability at certain concentrations. frontiersin.orgnih.gov Similar assays, like the Cell Counting Kit-8 (CCK-8), have been used to evaluate the cytotoxicity of MLB on various cell lines, including human lung cancer cells (A549), human lung fibroblasts (MRC-5), and macrophage RAW264.7 cells. mdpi.comnih.gov For example, in A549 and MRC-5 cells, MLB showed no significant toxicity at concentrations up to 200 μM. mdpi.com In another study, the viability of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) was assessed using a CCK-8 assay, which found that MLB concentrations of ≤40 µmol/L did not significantly affect cell viability within 24 hours under normal conditions. mednexus.org

    Flow cytometry is another powerful technique that allows for the multi-parametric analysis of individual cells. It has been used to detect apoptosis (programmed cell death) in cells treated with MLB. tandfonline.com For instance, in human promyelocytic leukemia HL-60 cells, flow cytometry with Annexin V-FITC/propidium iodide staining was used to demonstrate that MLB could protect cells from superoxide (B77818) radical-induced apoptosis. tandfonline.com This method was also employed to analyze cell cycle distribution and quantify apoptotic cells in H9c2 cardiomyocytes, where MLB treatment was shown to reduce the sub-G1 population, indicative of its anti-apoptotic effect. scispace.comfrontiersin.org

    Table 1: Cell Viability and Proliferation Assays for this compound

    Assay Type Cell Line Purpose Key Findings Reference
    MTT Assay RAW264.7 Assess cytotoxicity MLB did not affect cell viability at concentrations from 20 nmol/L to 2 µmol/L. frontiersin.org frontiersin.orgnih.gov
    CCK-8 Assay A549, MRC-5 Assess cytotoxicity No significant toxicity up to 200 μM. mdpi.com mdpi.com
    CCK-8 Assay RAW264.7 Assess cytotoxicity No cytotoxicity at concentrations of 0–100 μg/ml. nih.gov nih.gov
    CCK-8 Assay hiPSC-CMs Assess cytotoxicity ≤40 µmol/L did not significantly affect viability within 24h. mednexus.org mednexus.org
    Flow Cytometry HL-60 Detect apoptosis MLB protected cells from superoxide radical-induced apoptosis. tandfonline.com tandfonline.com
    Flow Cytometry H9c2 Quantify apoptosis MLB reduced the sub-G1 apoptotic cell population. scispace.com scispace.comfrontiersin.org
    MTS Assay H9c2 Assess cell viability MLB treatment increased cell viability in a simulated ischemia model. scispace.com scispace.com

    In vitro Enzyme Activity Assays

    In vitro enzyme activity assays are crucial for identifying the direct molecular targets of this compound. These assays measure the effect of the compound on the activity of specific enzymes in a controlled laboratory setting.

    A notable example is the investigation of MLB's effect on xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and superoxide radicals. tandfonline.com Spectrophotometric assays were used to measure the formation of uric acid, demonstrating that MLB competitively inhibits xanthine oxidase with an IC50 value of 5.2 μg/mL. tandfonline.comtandfonline.com This inhibitory activity is significant as it points to a direct mechanism for the compound's antioxidant and hypouricemic effects. tandfonline.com

    Another area of investigation has been the effect of MLB on endothelial nitric oxide synthase (eNOS), an enzyme critical for vascular health. oup.com Studies have shown that MLB can inhibit the decrease in eNOS phosphorylation, which is important for its enzymatic activity. oup.com

    Protein-Ligand Docking Simulations

    To visualize and predict how this compound interacts with its protein targets at a molecular level, researchers employ protein-ligand docking simulations. This computational technique models the binding of a small molecule (ligand) to the three-dimensional structure of a protein.

    Docking simulations have been used to explore the interaction between MLB and peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor involved in metabolism and inflammation. nih.govresearchgate.net These simulations showed that MLB has binding sites similar to known PPARβ/δ agonists, suggesting that it can activate this receptor. researchgate.net This finding provides a structural basis for the observed effects of MLB on insulin (B600854) sensitivity and glucose tolerance. nih.govresearchgate.net

    Ex vivo and Organ-Specific Functional Assays

    Moving beyond cellular models, ex vivo and organ-specific functional assays provide insights into the effects of this compound on intact tissues and organs.

    Isolated Organ Perfusion Studies

    Isolated organ perfusion studies allow researchers to study the direct effects of a compound on an organ in a controlled environment outside the body. This technique has been utilized to investigate the impact of MLB on microcirculation. In one study, the administration of MLB was shown to restore impaired hindlimb blood flow and promote mesenteric microperfusion in rats. nih.gov These findings suggest a direct vasodilatory or microvascular protective effect of the compound. nih.gov

    Tissue Homogenate Assays for Oxidative Stress Markers

    To assess the antioxidant effects of this compound in specific tissues, researchers analyze tissue homogenates for markers of oxidative stress. Common markers include malondialdehyde (MDA), a product of lipid peroxidation, and superoxide dismutase (SOD), a key antioxidant enzyme.

    In a model of hepatic ischemia/reperfusion injury, MLB pretreatment was found to alleviate the increase in MDA and the decrease in SOD concentrations in liver tissue, indicating a reduction in oxidative stress. frontiersin.org Similarly, in cisplatin-induced kidney injury, MLB treatment effectively reversed the increased MDA levels and decreased SOD levels. nih.gov In studies on skin aging, a fluorometric assay using 2′,7′-dichlorofluorescein diacetate (DCFDA) was used to measure reactive oxygen species (ROS) levels in skin homogenates, showing that MLB has direct ROS scavenging capabilities. plos.org

    Table 2: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Allopurinol
    Bleomycin (B88199)
    Cisplatin
    Collagen 1A1
    Collagen 3A1
    Dextran (B179266)
    Malondialdehyde
    Nitric oxide
    Pirfenidone
    Propidium iodide
    Superoxide dismutase
    Uric acid

    Future Directions and Translational Research Perspectives

    Identification of Novel Molecular Targets and Signaling Pathways

    Research into Magnesium lithospermate B has illuminated its interaction with a variety of molecular targets and signaling pathways, contributing to its diverse pharmacological effects. A primary mechanism is its role as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist, which is instrumental in improving insulin (B600854) sensitivity and regulating metabolic processes. mdpi.com MLB has been shown to activate PPARβ/δ in the liver of aging and obese animal models, leading to improved glucose tolerance. mdpi.com

    Furthermore, MLB modulates several key signaling pathways involved in inflammation and cellular stress. It has been found to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. patsnap.com This inhibition reduces the production of pro-inflammatory cytokines. patsnap.com The compound also mitigates endoplasmic reticulum (ER) stress and inflammasome formation, both of which are linked to insulin resistance. mdpi.com

    In the context of cardiovascular health, MLB has been demonstrated to inhibit the TAB1-p38 apoptosis signaling pathway, thereby protecting cardiomyocytes from ischemic injury. targetmol.comnih.gov It also influences the phosphoinositide 3-kinase (PI 3-K)/Akt signaling pathway, which is crucial for endothelial nitric oxide synthase (eNOS) activation and subsequent vasodilation. oup.com Additionally, MLB has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in colorectal cancer cells and in models of hepatic ischemia/reperfusion injury. patsnap.comfrontiersin.org

    Recent studies have also identified the KLF5/CDK1/Cyclin B1 signaling pathway as a target for MLB's antifibrotic effects in the kidney. patsnap.com In the context of myocardial repair, MLB has been found to enhance the potential of human-induced pluripotent stem cell-derived cardiomyocytes by modulating the NF-κB/ICAM1 and DUSP2/STAT3 pathways. patsnap.com

    Signaling Pathway Effect of MLB Associated Condition/Process References
    PPARβ/δ ActivationInsulin resistance, Metabolic regulation mdpi.com
    NF-κB InhibitionInflammation, Myocardial repair patsnap.compatsnap.com
    ER Stress & Inflammasome SuppressionInsulin resistance, Inflammation mdpi.com
    TAB1-p38 InhibitionIschemic cardiomyocyte apoptosis targetmol.comnih.gov
    PI 3-K/Akt ActivationEndothelial function, Vasodilation oup.com
    JAK2/STAT3 InhibitionColorectal cancer, Hepatic ischemia/reperfusion injury patsnap.comfrontiersin.org
    KLF5/CDK1/Cyclin B1 RegulationRenal fibrosis patsnap.com
    DUSP2/STAT3 ModulationMyocardial repair patsnap.com

    Development of Advanced Analogues with Improved Specificity and Efficacy

    The development of advanced analogues of this compound is an active area of research aimed at enhancing its therapeutic properties. One approach involves the replacement of the magnesium ion with other metal ions. For instance, a study successfully replaced Mg2+ with Zn2+ to create zinc lithospermate B (ZLB). nih.govresearchgate.net In a high-fat diet-fed rat model of metabolic syndrome, ZLB demonstrated potentially greater effectiveness than MLB in alleviating abnormal physiological states. nih.govresearchgate.net

    The structural complexity of MLB, a tetramer of caffeic acid, provides numerous opportunities for chemical modification to improve specificity and efficacy. Its superior Na+/K+-ATPase inhibition compared to monomeric or dimeric phenolic acids highlights the importance of its tetrameric structure. Future research will likely focus on synthesizing analogues that retain this core structure while modifying peripheral groups to enhance binding to specific molecular targets and improve pharmacokinetic profiles. The differential solubility of MLB and its analogues in organic solvents, such as ethyl acetate (B1210297), is a property that can be exploited for purification and potential formulation development.

    Exploration of Combination Therapies with Existing Pharmacological Agents

    The potential of this compound in combination therapies is a promising avenue for future research. Its multifaceted mechanism of action suggests it could act synergistically with other drugs to enhance therapeutic outcomes. For example, in the context of diabetes, its antioxidant and eNOS-activating properties could complement the effects of other antidiabetic agents. oup.com One study compared the effects of MLB with the antioxidant α-lipoic acid (αLA), noting that MLB's effects were greater in some measures. oup.com This suggests that combining MLB with other antioxidants or drugs targeting different pathways in diabetic complications could be beneficial.

    Furthermore, research has indicated that MLB can be combined with rosmarinic acid, another compound found in Salvia miltiorrhiza, to inhibit enterovirus 71 infection. researchgate.net This highlights the potential for developing combination therapies based on the various active compounds found in the natural source of MLB. The use of an NF-κB inhibitor, pyrrolidinedithiocarbamate (PDTC), as a control in studies investigating MLB's effect on endothelial cells, also points to the possibility of combining MLB with agents that target the NF-κB pathway more directly. mednexus.org

    Elucidating Mechanisms of Action in Underexplored Pathophysiological Contexts

    While the effects of this compound have been studied in cardiovascular and metabolic diseases, its mechanisms of action in other pathophysiological contexts remain less explored. Emerging evidence suggests potential therapeutic applications in a wider range of conditions.

    For instance, MLB has shown neuroprotective effects, including the ability to mitigate neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases and stroke. It has been suggested that MLB may cross the blood-brain barrier, allowing it to exert antioxidative and anti-inflammatory effects in the central nervous system, which could be beneficial for conditions like Alzheimer's and Parkinson's disease. patsnap.com

    The anti-inflammatory properties of MLB, demonstrated by its ability to suppress NLRP3 inflammasome activation and RANKL/RANK signaling, suggest its potential use in treating conditions such as ulcerative colitis and bone loss. A study on dextran (B179266) sodium sulfate-induced colitis in mice showed that MLB could reduce inflammation and mucosal damage in the colon. doi.org Additionally, MLB has demonstrated antiviral activity against enterovirus 71. researchgate.net Further research is needed to fully elucidate the molecular mechanisms underlying these effects and to explore its therapeutic potential in these and other underexplored disease areas.

    Application of Systems Biology and Network Pharmacology Approaches

    Systems biology and network pharmacology are powerful tools for understanding the complex interactions of compounds like this compound within biological systems. mdpi.comcjnmcpu.com These approaches allow for the construction of interaction networks between drugs, targets, pathways, and diseases, providing a holistic view of a drug's mechanism of action. cjnmcpu.com

    Network pharmacology has been used to analyze the active components and therapeutic mechanisms of traditional Chinese medicines containing MLB. mdpi.com For example, a study on the Xuebijing injection, which contains MLB, used network pharmacology to explore its potential mechanism in treating COVID-19. cjnmcpu.com This approach helps to identify key active components, their targets, and the signaling pathways they modulate. mdpi.com

    By integrating data from genomics, proteomics, and metabolomics with computational modeling, systems biology can help to predict the effects of MLB on complex biological processes. This can aid in identifying novel therapeutic targets and biomarkers for treatment response. The use of network pharmacology has already helped to identify the KLF5/CDK1/Cyclin B1 signaling pathway as a potential target for the antifibrotic effects of MLB. patsnap.com

    Advanced Preclinical Models for Efficacy and Mechanism Validation

    To further validate the efficacy and mechanisms of action of this compound, the use of advanced preclinical models is essential. In vivo studies have utilized various animal models to investigate the effects of MLB. For instance, a rat model of acute myocardial infarction was used to demonstrate its cardioprotective effects. nih.gov Aging and obese animal models have been employed to study its impact on insulin resistance and related signaling pathways in the liver. mdpi.com A high-fat diet-induced mouse model was used to show that MLB can attenuate muscle atrophy. mdpi.com

    In vitro models have also been crucial in elucidating MLB's mechanisms. H9c2 cardiac myocytes have been used to study its protective effects against ischemic injury. nih.gov Human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs) have been used to investigate its role in endothelial function under hyperglycemic conditions. oup.com More recently, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have been used to explore MLB's potential in myocardial repair. patsnap.commednexus.org The use of these advanced cell models, along with more complex in vivo models that better mimic human disease, will be critical for the translational development of MLB.

    Preclinical Model Area of Investigation Key Findings References
    Rat model of acute myocardial infarction CardioprotectionReduced infarct size and blood lactate (B86563) dehydrogenase levels. nih.gov
    Aging and obese animal models Insulin resistance, Hepatic functionImproved glucose tolerance, ameliorated disruption of insulin signaling. mdpi.com
    High-fat diet-induced mouse model Muscle atrophyAttenuated obesity-associated skeletal muscle atrophy. mdpi.com
    H9c2 cardiac myocytes Ischemic injuryProtected against simulated ischemia-induced apoptosis. nih.gov
    HUVECs and HAECs Endothelial dysfunctionReduced ROS generation, increased eNOS activity. oup.com
    hiPSC-CMs Myocardial repairEnhanced engraftment and reduced apoptosis of transplanted cells. patsnap.commednexus.org
    Mouse model of ulcerative colitis InflammationReduced inflammation and mucosal damage in the colon. doi.org

    Q & A

    (Basic) What experimental models are commonly used to study the nephroprotective effects of LAB?

    LAB's renoprotective properties are typically evaluated using streptozotocin (STZ)-induced diabetic rats (STZR) to mimic diabetic nephropathy. Renal injury markers such as microalbuminuria, glomerular hypertrophy, and mesangial expansion are quantified. In vitro, mesangial cells cultured under high glucose (30 mM) or oxidative stress (e.g., H₂O₂ exposure) are employed to assess LAB's inhibition of TGF-β1, fibronectin, and collagen upregulation. Key methodologies include ELISA for protein secretion and histopathological analysis of renal tissues .

    (Advanced) How does LAB inhibit reactive oxygen species (ROS)-mediated PKC activation in diabetic nephropathy?

    LAB suppresses high glucose-induced ROS generation in mesangial cells, thereby interrupting downstream PKC activation. This is demonstrated via fluorescent probes (e.g., DCFH-DA) for intracellular ROS measurement and immunoblotting for PKC isoform phosphorylation. LAB does not directly inhibit PKC enzymatic activity but prevents its activation by scavenging ROS, as shown in dose-response assays using H₂O₂ as an oxidative stress inducer .

    (Basic) What methodologies are used to evaluate LAB's antioxidant capacity in preclinical studies?

    LAB's radical-scavenging activity is assessed via in vitro assays such as DPPH or ABTS radical quenching. In vivo, lipid peroxidation is measured through renal malondialdehyde (MDA) levels in diabetic models. Electron paramagnetic resonance (EPR) spectroscopy may also quantify ROS suppression in cell cultures .

    (Advanced) How do structural features of LAB contribute to its bioactivity in cardiovascular and renal systems?

    LAB’s polyphenolic structure, including multiple hydroxyl groups and conjugated double bonds, enhances its ability to donate electrons and stabilize free radicals. Molecular docking studies suggest interactions with redox-sensitive signaling proteins like NF-κB and STAT3. Structural analogs (e.g., salvianolic acid B) are compared to identify pharmacophores critical for binding to targets such as TGF-β1 or IκBα .

    (Basic) What in vitro models are used to study LAB's anti-inflammatory mechanisms?

    Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages are treated with LAB to measure cytokine secretion (IL-6, TNF-α) via ELISA. NF-κB and STAT3 signaling are analyzed using Western blotting for IκBα degradation, p65 nuclear translocation, and STAT3 phosphorylation .

    (Advanced) How does LAB modulate TGF-β/Smad signaling in fibrosis models?

    In pulmonary fibrosis, LAB inhibits TGF-β receptor I (TGF-βRI) phosphorylation and Smad2/3 nuclear translocation. Techniques include luciferase reporter assays for Smad-dependent transcription and immunofluorescence to track Smad localization. Dose-dependent suppression of collagen type I is confirmed via RT-PCR and immunohistochemistry .

    (Basic) How do researchers ensure the purity and identity of LAB in pharmacological studies?

    High-performance liquid chromatography (HPLC) with UV detection at 280 nm is used to verify purity (>98%). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural identity. For novel derivatives, elemental analysis and spectral data (IR, UV-Vis) are required .

    (Advanced) How can contradictory findings on LAB's impact on plasma glucose levels be resolved?

    Discrepancies may arise from differences in treatment duration, dosage, or animal models. Researchers should replicate studies using standardized protocols (e.g., delayed LAB administration at 8 weeks post-STZ induction) and include controls for hyperglycemia-independent effects. Meta-analyses of independent datasets can clarify context-specific outcomes .

    (Advanced) What high-throughput approaches identify LAB's molecular targets in hepatic ischemia-reperfusion injury (HIRI)?

    Proteomics (e.g., LC-MS/MS) and transcriptomics (RNA-seq) are used to profile LAB-regulated pathways in HIRI mice. Pathway enrichment analysis identifies targets like NF-κB and NLRP3 inflammasome components. Functional validation employs siRNA knockdown or CRISPR-Cas9-edited cell lines .

    (Basic) What ethical considerations are critical in LAB research involving animal models?

    Studies must adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including humane endpoints (e.g., tumor size limits), analgesia protocols, and justification of sample sizes. Reporting should follow ARRIVE 2.0 guidelines, detailing housing conditions, randomization, and blinding to reduce bias .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.